molecular formula C17H10Cl4N2O2 B2888311 methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate CAS No. 318256-16-5

methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate

Cat. No.: B2888311
CAS No.: 318256-16-5
M. Wt: 416.08
InChI Key: GMIOIXQGGGKTKF-UHFFFAOYSA-N
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Description

Methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound characterized by two dichlorophenyl substituents at positions 1 and 5 of the pyrazole ring and a methyl carboxylate group at position 3. Such structural features are common in bioactive molecules targeting receptors or enzymes, though specific applications for this compound require further study .

Properties

IUPAC Name

methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10Cl4N2O2/c1-25-17(24)14-8-15(9-2-4-11(19)13(21)6-9)23(22-14)16-7-10(18)3-5-12(16)20/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMIOIXQGGGKTKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN(C(=C1)C2=CC(=C(C=C2)Cl)Cl)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10Cl4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through a cyclization reaction involving hydrazine and a 1,3-diketone precursor.

    Introduction of Dichlorophenyl Groups: The dichlorophenyl groups are introduced via electrophilic aromatic substitution reactions using appropriate dichlorobenzene derivatives.

    Esterification: The final step involves the esterification of the pyrazole carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the dichlorophenyl groups, where chlorine atoms are replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Interacting with cellular receptors to trigger or inhibit signaling pathways.

    Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Pyrazole Derivatives with Polar Substituents

Compounds like 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., 7a and 7b from ) feature amino and hydroxy groups instead of dichlorophenyl substituents. The synthesis of such derivatives involves malononitrile or ethyl cyanoacetate, differing from the likely Suzuki coupling or Ullmann reactions required to introduce dichlorophenyl groups in the target compound .

Dichlorophenyl-Containing Pharmacological Agents

Compounds like SR140333 and SR142801 () incorporate dichlorophenyl groups into complex frameworks (e.g., piperidines, bicyclic systems). SR140333, a neurokinin receptor antagonist, highlights the role of dichlorophenyl groups in receptor binding. However, the target compound’s simpler pyrazole scaffold may limit its affinity for similar targets, emphasizing the importance of auxiliary structural motifs in pharmacological activity .

Sulfur- and Fluorine-Substituted Pyrazoles

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde () includes a sulfanyl group and trifluoromethyl substituent. The sulfanyl group enables hydrogen bonding, while the trifluoromethyl group enhances metabolic stability via electron withdrawal. In contrast, the target compound’s ester group may confer susceptibility to hydrolysis, suggesting divergent pharmacokinetic profiles .

Physicochemical and Pharmacological Properties

Lipophilicity and Bioavailability

The target compound’s dichlorophenyl groups increase logP (predicted >4), favoring lipid bilayer penetration but risking poor aqueous solubility. Polar derivatives (e.g., 7a/7b) likely exhibit lower logP values (~2–3), prioritizing solubility over permeability. Fluorinated analogs () balance these properties via moderate hydrophobicity from trifluoromethyl groups .

Receptor Binding and Selectivity

Dichlorophenyl-containing agents like SR140333 demonstrate high receptor affinity due to synergistic interactions between aromatic rings and adjacent pharmacophores. The target compound’s lack of such motifs may limit its potency but could offer selectivity for undisclosed targets.

Data Table: Key Features of Comparable Compounds

Compound Name Core Structure Key Substituents Predicted logP Potential Applications
Target Compound Pyrazole 2,5- and 3,4-dichlorophenyl; ester ~4.2 Receptor modulation, prodrug
7a/7b () Pyrazole Amino, hydroxy, cyano/ester ~2.5–3.0 Soluble enzyme inhibitors
SR140333 () Piperidine Dichlorophenyl, bicyclic system ~5.0 Neurokinin receptor antagonist
5-(3-Chlorophenylsulfanyl) analog () Pyrazole Sulfanyl, trifluoromethyl ~3.8 Metabolic-stable inhibitors

Biological Activity

Methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula:

  • Molecular Formula : C16H12Cl4N2O2
  • Molecular Weight : 395.09 g/mol
  • CAS Number : 318256-16-5

Its structure features a pyrazole ring substituted with dichlorophenyl groups, which is crucial for its biological activity.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The presence of multiple chlorinated phenyl groups enhances its lipophilicity and binding affinity, potentially leading to increased bioactivity.

Pharmacological Activities

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory Activity : Studies have shown that this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, it demonstrated significant inhibition rates comparable to standard anti-inflammatory drugs at specific concentrations .
  • Antimicrobial Properties : The compound has been screened against various bacterial strains, showing promising results against both Gram-positive and Gram-negative bacteria. Its antimicrobial efficacy was evaluated using the well diffusion method, revealing zones of inhibition that suggest significant antibacterial activity .
  • Anticancer Potential : Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines. Its mechanism may involve the modulation of signaling pathways associated with cell survival and proliferation .

Study 1: Anti-inflammatory Effects

In a study evaluating the anti-inflammatory properties of pyrazole derivatives, this compound was tested for its ability to inhibit TNF-α production. The results indicated a dose-dependent inhibition, with significant effects observed at concentrations as low as 10 µM compared to a control group treated with dexamethasone .

Study 2: Antimicrobial Screening

A comprehensive antimicrobial screening was conducted where the compound was tested against strains such as E. coli and S. aureus. The results showed that it inhibited bacterial growth effectively at concentrations ranging from 50 to 100 µg/mL, outperforming some conventional antibiotics in specific assays .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other pyrazole derivatives is provided:

Compound NameMolecular FormulaKey Biological Activity
Methyl 5-fluoro-1H-pyrazole-3-carboxylateC6H6Cl2N2O2Anti-inflammatory
Methyl 5-acetyl-1-methyl-1H-pyrazole-3-carboxylateC8H10N2O3Enzyme inhibitor
Methyl 1-(4-chlorophenyl)-5-(3-chloro-phenyl)-1H-pyrazole-3-carboxylateC16H12Cl2N2O2Antimicrobial

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing methyl 1-(2,5-dichlorophenyl)-5-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylate, and how can yield be maximized?

  • Methodological Answer : Synthesis typically involves multi-step condensation and cyclization reactions. Key parameters include:

  • Solvent selection : Ethanol or dichloromethane is preferred for solubility and stability of intermediates .
  • Catalysts : Triethylamine or pyridine aids in deprotonation and accelerates cyclization .
  • Temperature : Reactions often proceed at 60–80°C for 6–12 hours, monitored via thin-layer chromatography (TLC) for completion .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity (>95%) .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent positions and confirm aromatic proton environments (e.g., distinguishing 2,5-dichlorophenyl vs. 3,4-dichlorophenyl groups) .
  • IR Spectroscopy : Detects ester carbonyl (C=O stretch at ~1700 cm1^{-1}) and C-Cl bonds (600–800 cm1^{-1}) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (expected m/z ~468.9 for C19_{19}H12_{12}Cl4_4N2_2O2_2) .

Q. How is preliminary biological activity screening conducted for this compound?

  • Methodological Answer :

  • In vitro assays : Screen against enzyme targets (e.g., kinases, proteases) using fluorescence-based or colorimetric assays (IC50_{50} determination) .
  • Cell viability tests : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity .
  • Dose-response curves : Generate EC50_{50} values for structure-activity relationship (SAR) analysis .

Advanced Research Questions

Q. How can contradictory data in biological activity studies (e.g., varying IC50_{50} values across assays) be resolved?

  • Methodological Answer :

  • Assay standardization : Control variables like buffer pH, incubation time, and cell passage number .
  • Orthogonal validation : Confirm results using alternative methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Structural analogs : Compare activity with derivatives (e.g., ethyl ester vs. methyl ester) to isolate substituent effects .

Q. What computational strategies predict the reactivity and regioselectivity of this compound in further derivatization?

  • Methodological Answer :

  • DFT calculations : Model electrophilic/nucleophilic sites using Mulliken charges or Fukui indices .
  • Molecular docking : Predict binding modes with target proteins (e.g., cannabinoid receptors) to guide functionalization .
  • QSAR models : Corrogate electronic (Hammett σ) and steric (Taft Es_s) parameters with experimental activity data .

Q. How do steric and electronic effects of the dichlorophenyl groups influence photophysical properties?

  • Methodological Answer :

  • UV-Vis spectroscopy : Compare λmax_{\text{max}} shifts in polar vs. nonpolar solvents to assess conjugation extent .
  • Fluorescence quenching : Titrate with electron-deficient quenchers (e.g., nitrobenzene) to study excited-state interactions .
  • X-ray crystallography : Resolve dihedral angles between pyrazole and dichlorophenyl rings to correlate structure with emission properties .

Q. What strategies mitigate degradation during long-term stability studies of this compound?

  • Methodological Answer :

  • Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks, monitoring via HPLC for ester hydrolysis or oxidation products .
  • Lyophilization : Improve shelf life by storing as a lyophilized powder under inert gas (N2_2) .
  • Excipient screening : Test stabilizers (e.g., trehalose) in formulations to prevent aggregation .

Key Comparative Data

Property Methyl Ester Derivative Ethyl Ester Analog Reference
LogP 4.2 ± 0.34.5 ± 0.2
Aqueous Solubility (µg/mL) 12.88.9
IC50_{50} (Cancer Cells) 18.7 µM (HeLa)24.3 µM (HeLa)

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